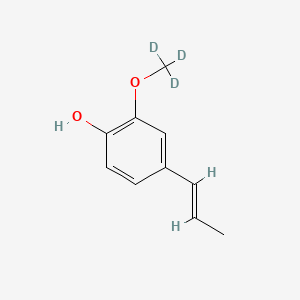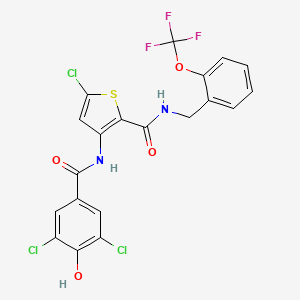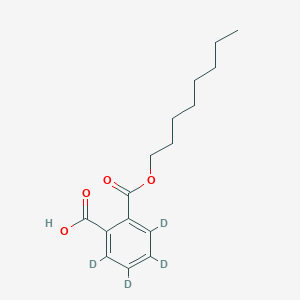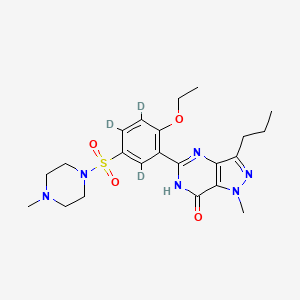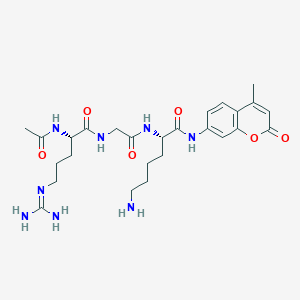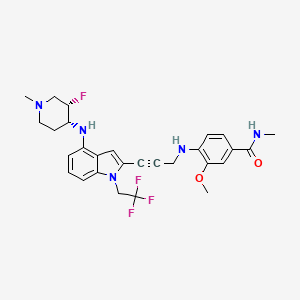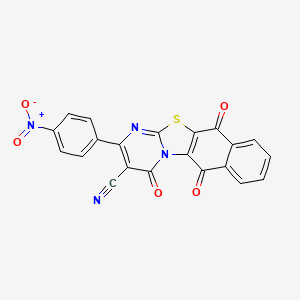
Topoisomerase II/EGFR-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Topoisomerase II/EGFR-IN-1 is a dual inhibitor targeting both DNA topoisomerase II and epidermal growth factor receptor (EGFR). These enzymes play crucial roles in DNA replication, transcription, and cell proliferation. Inhibiting these targets can lead to significant therapeutic effects, particularly in cancer treatment, where uncontrolled cell growth is a hallmark.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Topoisomerase II/EGFR-IN-1 involves the creation of naphtho[2’,3’:4,5]thiazolo[3,2-a]pyrimidine hybrids. The synthetic route typically includes the following steps:
Formation of the thiazole ring: This involves the reaction of a naphthoquinone derivative with a thioamide under acidic conditions.
Cyclization: The intermediate product undergoes cyclization with a suitable reagent to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:
Batch reactors: For controlled synthesis and scalability.
Purification processes: Such as crystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Topoisomerase II/EGFR-IN-1 undergoes several types of chemical reactions:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Topoisomerase II/EGFR-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study DNA topology and enzyme inhibition.
Biology: Helps in understanding cell cycle regulation and apoptosis.
Medicine: Potential therapeutic agent for treating cancers, particularly those resistant to other treatments.
Wirkmechanismus
Topoisomerase II/EGFR-IN-1 exerts its effects by inhibiting the activity of DNA topoisomerase II and EGFR. The inhibition of topoisomerase II prevents the relaxation of supercoiled DNA, leading to DNA damage and apoptosis. Inhibition of EGFR disrupts cell signaling pathways involved in cell proliferation and survival. The compound facilitates the proteasomal degradation of topoisomerase IIα, resulting in increased DNA damage and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Doxorubicin: A topoisomerase II inhibitor used in cancer therapy.
Etoposide: Another topoisomerase II inhibitor with similar applications.
Osimertinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Uniqueness
Topoisomerase II/EGFR-IN-1 is unique in its dual inhibitory action on both topoisomerase II and EGFR. This dual targeting can potentially overcome resistance mechanisms that limit the efficacy of single-target inhibitors like doxorubicin or osimertinib .
Eigenschaften
Molekularformel |
C21H8N4O5S |
|---|---|
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
14-(4-nitrophenyl)-2,9,12-trioxo-17-thia-11,15-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,13,15-hexaene-13-carbonitrile |
InChI |
InChI=1S/C21H8N4O5S/c22-9-14-15(10-5-7-11(8-6-10)25(29)30)23-21-24(20(14)28)16-17(26)12-3-1-2-4-13(12)18(27)19(16)31-21/h1-8H |
InChI-Schlüssel |
SWONZDSDUUAEPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC4=NC(=C(C(=O)N34)C#N)C5=CC=C(C=C5)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


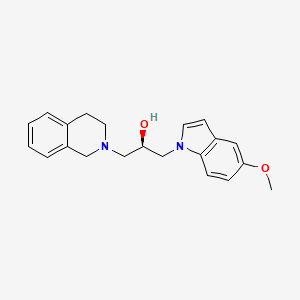
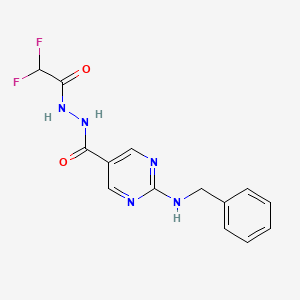


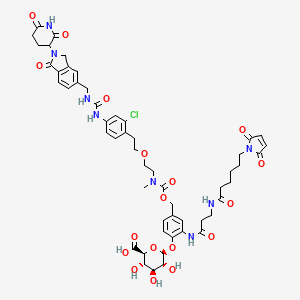

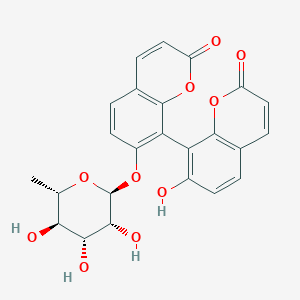
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetracosanethioate;azane](/img/structure/B12378359.png)
